Ethyl 4-hydroxy-2-(4-pyridyl)-thiazole-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of compound 1 involves several steps. The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Compound 1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Compound 1 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying thiazole-based structures and their reactivity.
Mechanism of Action
The mechanism of action of compound 1 involves the inhibition of cell division cycle 7 (cdc7) kinase activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The molecular targets include the cdc7 kinase and its associated pathways involved in DNA replication and cell division .
Comparison with Similar Compounds
Compound 1 can be compared with other cdc7 inhibitors and thiazole-based compounds. Similar compounds include other thiazole derivatives and pyridine-containing molecules . What sets compound 1 apart is its specific structure that allows for effective inhibition of cdc7 kinase, making it a unique candidate for further research and development .
Properties
Molecular Formula |
C11H10N2O3S |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-pyridin-4-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H10N2O3S/c1-2-16-11(15)8-9(14)13-10(17-8)7-3-5-12-6-4-7/h3-6,14H,2H2,1H3 |
InChI Key |
SHVRAFGUKKOKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)O |
Origin of Product |
United States |
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